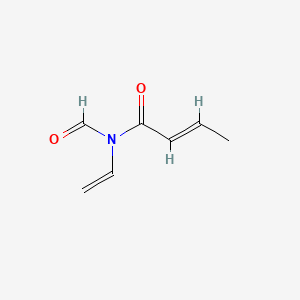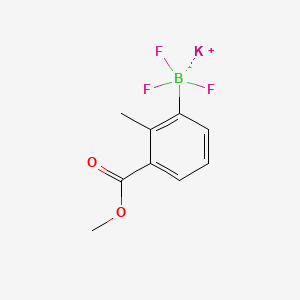
Potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide is a chemical compound with the molecular formula C8H7BF3KO2. It is a boron-containing compound that is often used in various chemical reactions due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide typically involves the reaction of 3-(methoxycarbonyl)-2-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable purification methods to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds .
Applications De Recherche Scientifique
Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide has several scientific research applications, including:
Mécanisme D'action
The mechanism by which potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide is unique due to its specific structural features, such as the presence of a methoxycarbonyl group and a methyl group on the phenyl ring. These structural elements contribute to its distinct reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H9BF3KO2 |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-methoxycarbonyl-2-methylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c1-6-7(9(14)15-2)4-3-5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
Clé InChI |
XQLJILBFWHLHNE-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C(=CC=C1)C(=O)OC)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


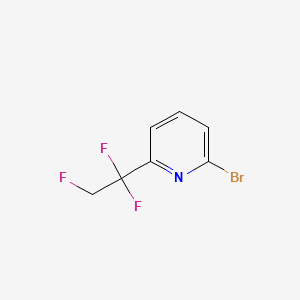
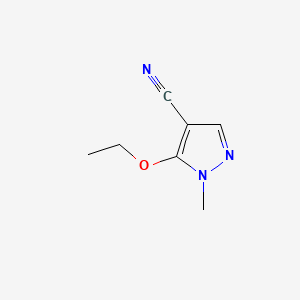
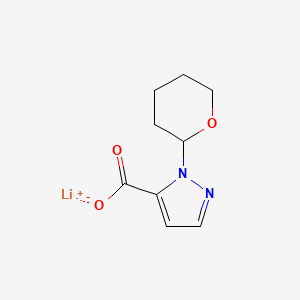
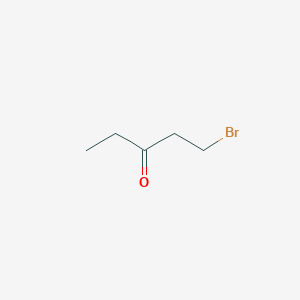
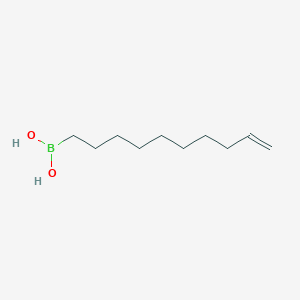


![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)
![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
